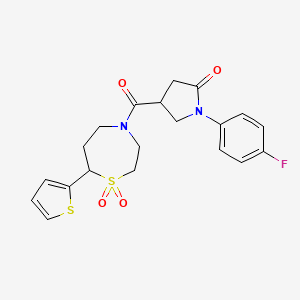
4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one" is a complex organic molecule that appears to be related to the field of conducting polymers and electroactive materials. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful in understanding the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves electropolymerization and reactions with various reagents. For instance, the electropolymerization of 1,4-bis(pyrrol-2-yl)benzene (BPB) is achieved in the presence of sodium tetraphenylborate (NaBPh4), an easily oxidized electrolyte . This process is significant because it allows the formation of a conducting polymer with a low oxidation potential, which is desirable for electroactive materials. Similarly, the synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles involves the reaction of a related pyrrolopyridine compound with alcohols in the presence of p-toluenesulfonic acid . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of the compound likely includes a pyrrolidin-2-one moiety, as suggested by the name, which is a common feature in the synthesis of pyrrole derivatives. The presence of a thiophen-2-yl group indicates a sulfur-containing heterocycle, which is known to contribute to the electroactive properties of polymers, as seen in the copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene . The fluorophenyl group could influence the electronic properties of the molecule, potentially enhancing its electroactivity or altering its interaction with light.
Chemical Reactions Analysis
The chemical reactions involving related compounds suggest that the compound may also undergo electropolymerization or react with various reagents to form new structures. The electropolymerization process is particularly relevant for creating materials with desirable electronic properties . The compound's reactivity with other molecules could be influenced by the presence of the dioxido-thiazepane and fluorophenyl groups, which may affect its electrophilicity or nucleophilicity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. Conducting polymers synthesized from pyrrole derivatives exhibit electroactivity and can change color upon oxidation and reduction, indicating potential applications in electrochromic devices . The presence of a fluorophenyl group could affect the compound's hydrophobicity and electronic properties, while the thiophen-2-yl group could contribute to its conductivity and stability. The compound's solubility, melting point, and other physical properties would depend on the specific substituents and the overall molecular conformation.
Wissenschaftliche Forschungsanwendungen
Electrochromic Properties and Conducting Polymers
Enhancing Electrochromic Properties via Copolymerization : A study highlighted the synthesis of copolymers combining fluorophenyl and thiophene units, showing improved electrochromic properties, such as multicolor display capabilities, quick switching times, and high contrast ratios. These materials are promising for advanced electrochromic devices, indicating potential applications of similar compounds in smart windows, displays, and low-energy consumption screens (Özlem Türkarslan et al., 2007).
Fluorescent Properties and Sensory Applications
Dual-Emissive Fluorescent Properties : Research on thiazole-conjugated pyridinium complexes, similar in structural complexity to the queried compound, demonstrated solvent-sensitive charge-transfer absorption behaviors and dual-emissive fluorescent properties. These findings suggest potential applications in sensory devices, bioimaging, and organic electronics, where specific fluorescence responses to environmental changes are required (Zhan-Xian Li et al., 2009).
Electropolymerization and Material Synthesis
Innovative Electropolymerization Techniques : The electropolymerization of pyrrole derivatives in the presence of easily oxidized electrolytes has been explored to create conducting polymers with low oxidation potentials. Such materials offer promising applications in the development of electronic and optoelectronic devices, highlighting the relevance of similar synthetic approaches for the compound (F. Larmat et al., 1996).
Molecular Docking and Inhibitor Studies
Potential Inhibitors of NAMPT : Structural analysis and molecular docking studies on pyridine derivatives, related by their functional groups to the queried compound, have shown potential as inhibitors of NAMPT, a key enzyme in nicotinamide adenine dinucleotide (NAD) biosynthesis. This suggests the potential biomedical applications of similar compounds in targeting diseases associated with NAD metabolism (M. Venkateshan et al., 2019).
Eigenschaften
IUPAC Name |
4-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S2/c21-15-3-5-16(6-4-15)23-13-14(12-19(23)24)20(25)22-8-7-18(17-2-1-10-28-17)29(26,27)11-9-22/h1-6,10,14,18H,7-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKBIKLTTAYCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]but-2-enamide](/img/structure/B2520466.png)
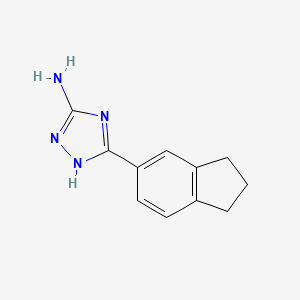
![Ethyl 5-(3-chloro-4-fluorophenylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2520469.png)
![4-Fluorobicyclo[2.2.2]octan-1-amine](/img/structure/B2520471.png)
![2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2520473.png)
![1-{4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl}-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520474.png)
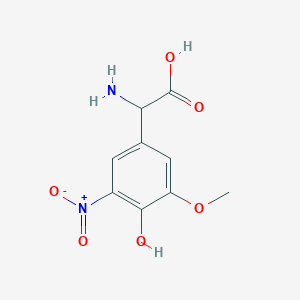
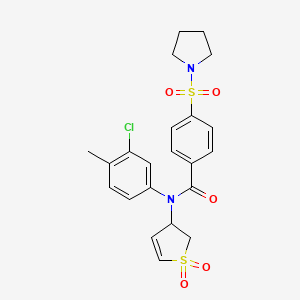


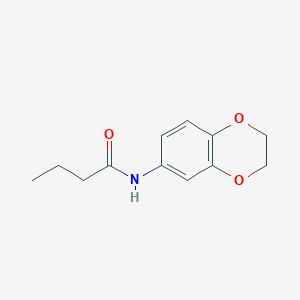
![2-{[(3-Chlorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2520486.png)
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2520487.png)
![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2520488.png)